molecular formula C16H23N3O B11848714 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone

Cat. No.: B11848714
M. Wt: 273.37 g/mol
InChI Key: JXHPBQJGQJYERZ-UHFFFAOYSA-N
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Description

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is a chemical compound that belongs to the class of azetidines and piperazines It is characterized by the presence of a p-tolyl group attached to a piperazine ring, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Derivative: The p-tolyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This step often involves the reaction of p-tolyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Formation of the Azetidine Ring: The piperazine derivative is then reacted with an azetidine precursor, such as azetidine-1-carboxylic acid, under appropriate conditions to form the azetidine ring.

    Acetylation: The final step involves the acetylation of the azetidine ring to introduce the ethanone group. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone involves its interaction with α-adrenoceptors. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors . By inhibiting these receptors, the compound can modulate the sympathetic nervous system, leading to improved lipid and carbohydrate profiles and reduced glucose and triglyceride levels . The exact molecular pathways and targets involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is unique due to its specific combination of the p-tolyl group, piperazine ring, and azetidine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone

InChI

InChI=1S/C16H23N3O/c1-13-3-5-15(6-4-13)17-7-9-18(10-8-17)16-11-19(12-16)14(2)20/h3-6,16H,7-12H2,1-2H3

InChI Key

JXHPBQJGQJYERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C

Origin of Product

United States

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